2,6-dichloro-N-methylpyrimidin-4-amine
Overview
Description
2,6-dichloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3. It has a molecular weight of 178.02 . It is a solid substance that should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .
Synthesis Analysis
The synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine involves the reaction of 2,4,6-trichloropyrimidine with methylamine . The reaction is carried out at 0°C and then warmed to room temperature. After 30 minutes, the desired product is formed . The crude material is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-methylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and one of the nitrogen atoms is substituted with a methyl group .Physical And Chemical Properties Analysis
2,6-dichloro-N-methylpyrimidin-4-amine is a solid substance with a molecular weight of 178.02 . It should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .Scientific Research Applications
Synthesis of Anilinopyrimidines
2,6-dichloro-N-methylpyrimidin-4-amine: is utilized in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with aniline derivatives under microwave conditions . The resulting compounds have potential bioactivity and are of interest due to their fungicidal and pesticidal properties.
Antiproliferative Agents Against Cancer
Some derivatives of anilinopyrimidines, synthesized using 2,6-dichloro-N-methylpyrimidin-4-amine , have been evaluated as kinase inhibitors. These compounds exhibit antiproliferative activity against cancer cell lines, making them valuable in cancer research .
Molecular Recognition in Supramolecular Chemistry
The role of anilinopyrimidine derivatives in the generation of supramolecular networks for molecular recognition has been demonstrated. This application is crucial for understanding biological processes and designing new materials .
Microwave-Assisted Organic Synthesis
The compound serves as a key intermediate in microwave-assisted organic synthesis. This method significantly reduces reaction times and by-product formation, enhancing the efficiency of chemical synthesis .
Development of Fungicides and Pesticides
Due to its role in synthesizing anilinopyrimidines, 2,6-dichloro-N-methylpyrimidin-4-amine contributes to the development of new fungicides and pesticides. These are essential for agricultural applications and protecting crops from various diseases .
Research on Heterocyclic Compounds
This chemical is pivotal in the study of heterocyclic compounds, which are a core structure in many pharmaceuticals. It aids in the exploration of novel drugs and therapeutic agents .
Material Science Applications
In material science, the derivatives of 2,6-dichloro-N-methylpyrimidin-4-amine can be used to create advanced materials with specific electronic or photonic properties, contributing to the development of new technologies .
Chemical Education and Methodology
Lastly, the compound is used in educational settings to demonstrate modern synthetic techniques, such as microwave-assisted reactions, and to teach students about nucleophilic substitution reactions .
Safety and Hazards
The safety information for 2,6-dichloro-N-methylpyrimidin-4-amine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2,6-dichloro-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVKPJDPGNLXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574295 | |
Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-methylpyrimidin-4-amine | |
CAS RN |
32998-03-1 | |
Record name | 2,6-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-N-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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